N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide
Description
Properties
CAS No. |
1005697-70-0 |
|---|---|
Molecular Formula |
C15H15N3O2S2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H15N3O2S2/c1-12-4-2-5-13(10-12)11-18-8-7-14(16-18)17-22(19,20)15-6-3-9-21-15/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
CGVZKJJBYAHHQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=N2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against resistant bacterial strains.
Key Findings:
- Mechanism of Action: Compounds containing thiophene and pyrazole moieties often exhibit significant antibacterial effects. The presence of the sulfonamide group enhances these properties by interfering with bacterial folic acid synthesis.
- Efficacy Against Resistant Strains: In vitro studies have demonstrated that derivatives of this compound show activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| MRSA | ≤ 8 µg/mL | |
| Escherichia coli | ≤ 16 µg/mL | |
| Streptococcus pneumoniae | ≤ 4 µg/mL |
Anticancer Activity
The anticancer potential of N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide has also been explored, showing promise in various cancer cell lines.
Key Findings:
- Cell Lines Tested: The compound was tested against A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cell lines.
- Mechanism of Action: The cytotoxicity is believed to occur through apoptosis induction and cell cycle arrest.
Data Table: Cytotoxicity Results
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 | 12 | |
| MCF7 | 15 | |
| HT1080 | 10 |
Antifungal Activity
Research has indicated that this compound may possess antifungal properties, particularly against Candida species.
Key Findings:
- Efficacy Against Candida: Several derivatives have shown enhanced antifungal activity compared to traditional treatments like fluconazole.
- Mechanism of Action: The sulfonamide structure appears to disrupt fungal cell wall synthesis.
Data Table: Antifungal Efficacy
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | ≤ 25 µg/mL | |
| Rhodotorula mucilaginosa | ≤ 20 µg/mL |
Case Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid, highlighting its potential as a therapeutic agent in combating resistant infections.
Case Study on Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This suggests a strong potential for development into an anticancer therapeutic.
Mechanism of Action
The mechanism of action of N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Key Comparative Insights
Structural Determinants of Activity
- Pyrazole substituents : The 3-methylbenzyl group in the target compound may improve membrane permeability compared to smaller substituents (e.g., methyl in AM-2233) .
- Electron-withdrawing groups : Trifluoromethyl (AM-2233) and nitro (Ev10) substituents enhance metabolic stability and target affinity .
Biological Activity
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide is a complex organic compound that incorporates a pyrazole ring, a thiophene moiety, and a sulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by relevant data tables and case studies.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This indicates the presence of various functional groups that contribute to its biological activity.
1. Anti-inflammatory Activity
Research has shown that compounds containing pyrazole and thiophene moieties exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have shown promising activity against various bacterial strains. For example, studies indicate that certain pyrazole-based compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
3. Anticancer Properties
Recent investigations into the anticancer effects of pyrazole derivatives suggest that this compound may inhibit cancer cell proliferation through multiple pathways, including the induction of apoptosis and inhibition of tumor growth factors. For instance, similar compounds have been shown to exhibit cytotoxic effects on various cancer cell lines, such as breast and lung cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Anticancer | Induction of apoptosis |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled experiment, researchers synthesized several pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced edema models in mice. The results indicated that compounds with structural similarities to this compound exhibited significant reduction in paw edema compared to untreated controls .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy of a series of thiophene-containing pyrazoles against Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide, and how can reaction conditions be optimized for higher yield?
- Methodology :
- Route 1 : A base-mediated alkylation using K₂CO₃ in DMF at room temperature, as described for analogous pyrazole-thiophene sulfonamides . Key variables include solvent polarity (DMF enhances nucleophilicity), stoichiometric ratios (1.2 eq. base), and slow addition of alkylating agents.
- Route 2 : Multi-step synthesis involving coupling of pre-functionalized pyrazole and thiophene-sulfonamide intermediates under controlled temperatures (e.g., 60–80°C for cyclization) .
- Optimization Table :
| Step | Reagents/Conditions | Yield Improvement Strategy |
|---|---|---|
| Alkylation | K₂CO₃, DMF, RCH₂Cl | Use anhydrous DMF; monitor pH to avoid side reactions |
| Cyclization | Et₃N, THF, 60°C | Increase reaction time to 24h; inert atmosphere (N₂) |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Answer :
- 1H/13C NMR : Assign peaks for the 3-methylbenzyl group (δ ~2.3 ppm, singlet for CH₃) and thiophene-sulfonamide protons (δ ~7.5–8.0 ppm) .
- X-ray Crystallography : Resolve bond angles and confirm stereochemistry, particularly for the sulfonamide-pyrazole junction .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and detect impurities ≥95% purity .
Q. How should researchers design initial biological activity assays for this compound?
- Methodology :
- Target Selection : Prioritize sulfonamide-associated targets (e.g., carbonic anhydrase, kinase enzymes) .
- In Vitro Screening : Use enzyme inhibition assays (IC₅₀ determination) with controls (e.g., acetazolamide for carbonic anhydrase) .
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, ensuring DMSO concentration ≤0.1% to avoid solvent interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve the compound’s bioactivity?
- Approach :
- Analog Synthesis : Modify the 3-methylbenzyl group (e.g., halogen substituents) or sulfonamide linker (e.g., methylene vs. ethylene) .
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Thr199 in carbonic anhydrase) .
- Activity Cliffs : Compare IC₅₀ values of analogs to identify substituents causing abrupt activity changes .
Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?
- Methodology :
- Purity Validation : Re-test compounds with conflicting data using HPLC-MS to rule out batch-specific impurities .
- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell passage number) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across studies, focusing on outliers .
Q. How can computational modeling predict the compound’s interaction with novel targets?
- Workflow :
- Molecular Dynamics (MD) : Simulate binding stability in water-lipid bilayers (GROMACS) for membrane-bound targets .
- QSAR Models : Train datasets on sulfonamide bioactivity (e.g., pIC₅₀ vs. logP) to predict toxicity profiles .
- ADMET Prediction : Use SwissADME to forecast pharmacokinetics (e.g., CYP450 inhibition risk) .
Q. What mechanistic studies are required to elucidate the compound’s enzyme inhibition mode?
- Protocol :
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven interactions .
- Mutagenesis : Engineer enzyme mutants (e.g., carbonic anhydrase Thr199Ala) to confirm binding residues .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?
- Resolution Steps :
Solvent Calibration : Ensure deuterated solvents (CDCl₃ vs. DMSO-d₆) are consistently used .
Dynamic Effects : Account for temperature-dependent conformational changes (e.g., rotamers in sulfonamide groups) .
Collaborative Validation : Share samples with independent labs for cross-verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
